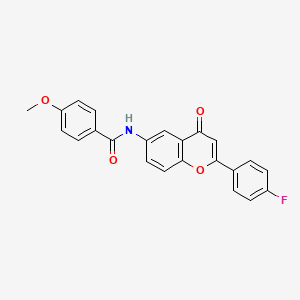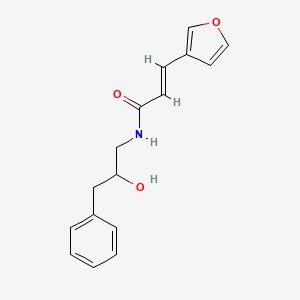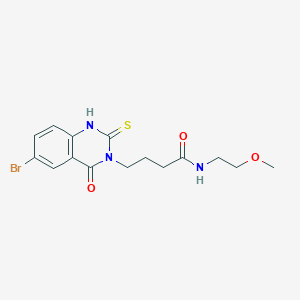
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a chromen-6-yl group, a fluorophenyl group, and a methoxybenzamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction . The structure is likely to be influenced by the presence of the chromen-6-yl, fluorophenyl, and methoxybenzamide groups.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically include the formation of rings (like the chromen-6-yl group in your compound) and the introduction of various substituents through reactions like nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often used to analyze these properties .Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for PET Studies
- N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. For instance, [18F]p-MPPF, a compound including a similar structure, is utilized for studying 5-HT1A receptors, which are crucial in serotonergic neurotransmission research (Plenevaux et al., 2000).
Photochemical and Thermal Reactions Studies
- These compounds are instrumental in understanding photochemical behaviors. For example, research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene by Delbaere et al. (2003) provides insights into the kinetics of photoisomerization processes under various conditions, including UV and visible light irradiation (Delbaere et al., 2003).
Fluorescence Studies in Protic Environments
- Research by Uchiyama et al. (2006) on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a structurally similar compound, highlights its application in fluorescence studies, particularly in differentiating protic and aprotic environments (Uchiyama et al., 2006).
G Protein-Coupled Receptor Studies
- Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid are essential in studying G protein-coupled receptors (GPRs), as demonstrated in research on GPR35, a significant target in pharmacology (Thimm et al., 2013).
Antimicrobial Activity
- Derivatives of this compound have shown potential in antimicrobial studies, offering insights into new therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).
Corrosion Inhibition Studies
- These compounds have also been studied for their role in corrosion inhibition, providing valuable insights into their potential application in protecting materials against corrosion (Fouda et al., 2020).
Development of Biosensors
- The development of biosensors, as shown in research by Karimi-Maleh et al. (2014), employs these compounds for the electrocatalytic determination of important biomolecules like glutathione and piroxicam (Karimi-Maleh et al., 2014).
Binge Eating and Orexin Receptor Studies
- Research on compounds like 5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine indicates their importance in studying compulsive behaviors and orexin receptor mechanisms (Piccoli et al., 2012).
Kinase Inhibitor Research
- Compounds with similar structures are explored as selective kinase inhibitors, with potential implications in cancer research, as seen in the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides (Schroeder et al., 2009).
Safety and Hazards
Direcciones Futuras
Indole derivatives, which have a structure similar to part of your compound, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, it’s possible that similar compounds to the one you’re asking about could also be of interest in future research.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to have a variety of effects at the molecular and cellular level, including changes in cell signaling, gene expression, and metabolic processes .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can influence the action and stability of similar compounds .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-18-9-4-15(5-10-18)23(27)25-17-8-11-21-19(12-17)20(26)13-22(29-21)14-2-6-16(24)7-3-14/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCYVDVFCIBXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)


![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)